(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
Description
Properties
IUPAC Name |
(2Z)-2-[3-(4-bromophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S/c1-13-5-3-4-6-14(13)11-18-20(27)25(16-9-7-15(22)8-10-16)21(28-18)17(12-23)19(26)24-2/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRRPVCCWCCEF-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)NC)S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)NC)/S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
- Molecular Formula : CHBrNOS
- Molecular Weight : 396.32 g/mol
Synthesis
The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with appropriate amines or aldehydes. For this compound, the synthetic pathway may include the following steps:
- Formation of the thiazolidinone ring through cyclization.
- Introduction of the cyano and acetamide groups via nucleophilic substitution or acylation reactions.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| (Z)-2... | Pseudomonas aeruginosa | 14 |
Data adapted from various studies on thiazolidinone derivatives.
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer). The proposed mechanism includes apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
A recent study evaluated the cytotoxic effects of several thiazolidinone derivatives on MCF7 cells using the Sulforhodamine B assay. The results indicated that specific substitutions on the thiazolidinone core significantly enhanced anticancer activity.
Table 2: Cytotoxicity Data Against MCF7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| Compound A | 10 |
| Compound B | 25 |
| (Z)-2... | 15 |
Data sourced from cytotoxicity assays conducted in vitro.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on their structural features. Key factors influencing their efficacy include:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance antimicrobial activity.
- Thiazolidine ring modifications : Variations in substituents can lead to improved potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
